4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
It is known that boronic acid pinacol ester compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These compounds interact with their targets through these reactions, leading to various changes at the molecular level .
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be used in various reactions, including the suzuki reaction . This suggests that the compound may affect pathways involving carbon-carbon coupling and carbon heterocoupling reactions .
Pharmacokinetics
It is known that the compound’s unique structure contributes to its biological activity and pharmacological effects .
Result of Action
It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Action Environment
It is known that arylboronic acid, which this compound is a derivative of, is stable to water and air . This suggests that the compound may also exhibit stability in various environmental conditions .
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:
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Synthetic Route
Reagents: 2-(trifluoromethyl)phenylboronic acid, pinacol, dehydrating agent (e.g., anhydrous magnesium sulfate).
Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The 2-(trifluoromethyl)phenylboronic acid is mixed with pinacol and the dehydrating agent. The mixture is stirred until the reaction is complete, and the product is purified by recrystallization or chromatography.
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Industrial Production
- Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, making it a versatile reagent in organic synthesis.
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Types of Reactions
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds.
Oxidation Reactions: It can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
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Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents can be employed.
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Major Products
- The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and boronate esters.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
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Chemistry
- It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
- It serves as a precursor for the synthesis of various boron-containing compounds.
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Biology
- The compound is used in the development of boron-containing drugs and bioactive molecules.
- It is employed in the study of boron-neutron capture therapy (BNCT) for cancer treatment.
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Medicine
- It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which are known to enhance the biological activity and stability of drugs.
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Industry
- The compound is used in the production of agrochemicals and materials science, particularly in the development of new polymers and advanced materials.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl group, making it less reactive in certain applications.
2-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the dioxaborolane moiety, which can affect its reactivity and stability.
Pinacolborane: Contains a boron atom but lacks the trifluoromethyl group, making it less versatile in certain reactions.
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Uniqueness
- The presence of both the trifluoromethyl group and the dioxaborolane moiety in this compound enhances its reactivity and stability, making it a valuable reagent in various chemical reactions and applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-8-6-5-7-9(10)13(15,16)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQNDHPCMDZKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590413 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073339-21-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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